n,n-bis(2-chloroethyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOTXXGDCPYFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211156 | |
| Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-68-1 | |
| Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of N,n Bis 2 Chloroethyl Propan 1 Amine
Direct Synthesis Pathways for N,N-bis(2-chloroethyl)propan-1-amine
The direct synthesis of this compound is analogous to the well-established methods for preparing other nitrogen mustards. A primary and efficient pathway involves the chlorination of a precursor diol. Specifically, N-propyldiethanolamine serves as the starting material.
This synthesis is typically achieved by reacting N-propyldiethanolamine with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl groups of the diethanolamine (B148213) moiety into chloro groups. This method is a direct extension of the synthesis for the parent compound, bis(2-chloroethyl)amine (B1207034), which is prepared from diethanolamine and thionyl chloride. chemicalbook.com The reaction is generally performed in a suitable solvent like 1,2-dichloroethane. The process involves adding thionyl chloride to the diol, which may form a suspension that dissolves upon warming. Refluxing the mixture completes the transformation, yielding the desired this compound, typically isolated as its hydrochloride salt. chemicalbook.com
| Starting Material | Reagent | Solvent | Key Conditions | Product |
| N-Propyldiethanolamine | Thionyl Chloride (SOCl₂) | 1,2-Dichloroethane | Warming and Reflux | This compound |
Chemical Transformations and Derivatization Strategies
The reactivity of this compound is dominated by the two chloroethyl groups attached to the tertiary nitrogen atom. These moieties are prone to a variety of chemical transformations, making the compound a versatile intermediate for further derivatization.
Nucleophilic Substitution Reactions Involving the Chloroethyl Moieties
The core reactivity of nitrogen mustards like this compound involves the intramolecular participation of the amine nitrogen in displacing the chloride, forming a highly reactive cyclic aziridinium (B1262131) ion. nih.gov This intermediate is a potent electrophile and readily reacts with various nucleophiles. wikipedia.org
This mechanism facilitates nucleophilic substitution at the terminal carbon of the chloroethyl groups. For instance, reaction with other amines can lead to the formation of more complex polyamine structures. A common transformation for the parent compound, bis(2-chloroethyl)amine, is its use as a starting material to synthesize piperazine (B1678402) derivatives. rsc.org This occurs through an intramolecular cyclization where the nitrogen of one arm attacks the electrophilic carbon of the other, or an intermolecular reaction between two molecules. The presence of the propyl group on the nitrogen in this compound influences the electronic and steric environment but does not prevent this fundamental reactivity. The reaction with a primary or secondary amine, for example, would proceed via the aziridinium intermediate to form a substituted ethylamine (B1201723) derivative. chemguide.co.uk
Oxidation Reactions and N-Oxide Formation of Analogues
The tertiary amine functionality in this compound and its analogues can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peracids. Research on related nitrogen mustards, such as N-ethyl-bis(2-chloroethyl)amine (HN-1) and N-methyl-bis(2-chloroethyl)amine (HN-2), has shown that reaction with peracetic acid successfully yields the respective N-oxides. dtic.mil These N-oxides are themselves synthetically useful intermediates. dtic.mil
Interestingly, the choice of oxidizing agent is critical. While peracids lead to N-oxide formation, the use of 30% hydrogen peroxide with compounds like HN-1 and HN-2 in polar solvents like methanol (B129727) or acetonitrile (B52724) does not yield the N-oxide. Instead, it promotes a rapid bimolecular nucleophilic substitution, leading to the formation of cyclized dimeric bisquaternary ammonium (B1175870) salts (a piperazinium dichloride derivative). dtic.mil This alternative reaction pathway completely blocks the intended oxidation at the nitrogen atom. dtic.mil
| Nitrogen Mustard Analogue | Oxidizing Agent | Resulting Product | Reference |
| N-Ethyl-bis(2-chloroethyl)amine (HN-1) | Peracetic Acid | N-Ethyl-bis(2-chloroethyl)amine N-oxide | dtic.mil |
| N-Methyl-bis(2-chloroethyl)amine (HN-2) | Peracetic Acid | N-Methyl-bis(2-chloroethyl)amine N-oxide | dtic.mil |
| HN-1 or HN-2 | 30% Hydrogen Peroxide | Cyclized bisquaternary ammonium salt | dtic.mil |
Reduction Reactions and the Formation of Amine Derivatives
Reduction reactions involving this compound are less commonly documented than its alkylating or oxidation reactions. The primary sites for reduction are the carbon-chlorine bonds. Catalytic hydrodehalogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), is a standard method for removing halogen atoms from alkyl chains. This process would convert the bis(2-chloroethyl) groups into ethyl groups, yielding N,N-diethyl-propan-1-amine. The reaction conditions, such as pressure, temperature, and the choice of catalyst and solvent, would need to be optimized to achieve this transformation efficiently.
Reaction Kinetics with Nucleophiles (e.g., Sodium Ethoxide) for Related Structures
The reaction of nitrogen mustards with nucleophiles follows a well-defined kinetic profile. Studies on the reactions of related structures with nucleophiles like sodium ethoxide indicate that the process is a nucleophilic substitution reaction. researchgate.net The reaction rate is dependent on the concentration of both the nitrogen mustard and the nucleophile, characteristic of a second-order kinetic process (SN2).
The formation of the aziridinium ion is the rate-determining step, which is then rapidly attacked by the nucleophile. The kinetics of these reactions are influenced by factors such as the solvent, temperature, and the nature of the alkyl group on the nitrogen. The propyl group in this compound would have a modest electronic and steric influence on the rate of aziridinium ion formation compared to methyl or ethyl analogues.
Utility of N,N-bis(2-chloroethyl)amine and its Hydrochloride in Complex Syntheses
The parent compound, N,N-bis(2-chloroethyl)amine, and its hydrochloride salt are exceptionally important building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. drugbank.com Their bifunctional nature allows them to act as cross-linking agents, a property that has been harnessed to create a range of anticancer drugs. nih.gov
One of the most prominent examples is the synthesis of Cyclophosphamide (B585), a widely used chemotherapeutic agent. drugbank.comnih.gov In a common synthetic route, N,N-bis(2-chloroethyl)amine hydrochloride is reacted with phosphoryl chloride (POCl₃) in the presence of a base such as triethylamine (B128534). google.com This reaction forms the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is then cyclized by reacting it with 3-aminopropan-1-ol to yield cyclophosphamide. google.comchemicalbook.com Various modifications to this "one-pot" synthesis have been developed to improve efficiency and yield. google.comgoogle.com This utility underscores the importance of the bis(2-chloroethyl)amino moiety as a key pharmacophore and synthetic precursor.
| Precursor | Reagents | Intermediate | Final Product |
| N,N-bis(2-chloroethyl)amine HCl | 1. POCl₃, Base (e.g., Triethylamine) | N,N-bis(2-chloroethyl)phosphoramidic dichloride | Cyclophosphamide |
| 2. 3-Aminopropan-1-ol |
Synthesis of Piperazine Derivatives
The synthesis of piperazine rings often involves the reaction of a primary amine with a bis(2-chloroethyl)amine. For instance, the reaction of an aniline (B41778) with bis(2-chloroethyl)amine hydrochloride is a well-established method for producing N-aryl piperazines. In this reaction, the primary amine attacks the electrophilic carbon of the chloroethyl group, leading to a double alkylation and subsequent cyclization to form the piperazine ring.
However, this compound, being a tertiary amine, cannot participate in this reaction pathway as it lacks the necessary protons on the nitrogen atom to be displaced. Instead of reacting with an external amine to form a piperazine ring, tertiary bis(2-chloroethyl)amines are known to undergo a facile intramolecular cyclization. This bimolecular nucleophilic substitution results in the formation of a cyclized bisquaternary salt, specifically an N,N'-disubstituted piperazinium dichloride. dtic.mil For example, analogous compounds like N-ethyl-N,N-bis(2-chloroethyl)amine readily form N,N'-diethylpiperazinium dichloride when treated with hydrogen peroxide in acetonitrile. dtic.mil
Table 1: Intramolecular Cyclization of Tertiary bis(2-chloroethyl)amines
| Reactant | Product | Reaction Type |
| N-Alkyl-bis(2-chloroethyl)amine | N,N'-Dialkylpiperazinium Dichloride | Intramolecular Cyclization |
Incorporation into Phosphorylated Compounds (e.g., Cyclophosphamide Analogues)
The synthesis of cyclophosphamide and its analogues is a critical application for the bis(2-chloroethyl)amino moiety. The standard synthesis involves a multi-step process in a single reaction vessel. google.comgoogle.com Typically, bis(2-chloroethyl)amine hydrochloride is reacted with phosphorus oxychloride (POCl₃) to form the key intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is then reacted with an amino alcohol, such as 3-aminopropan-1-ol, in the presence of a base like triethylamine to yield the final cyclophosphamide product. google.comgoogle.com
The structure of this compound, specifically the presence of the N-propyl group, prevents its direct use in this synthetic route. The tertiary nitrogen atom cannot react with phosphorus oxychloride to form the required N,N-bis(2-chloroethyl)phosphoramidic dichloride intermediate, which is essential for the subsequent cyclization with the amino alcohol. Therefore, the secondary amine, bis(2-chloroethyl)amine, is the necessary precursor for this class of phosphorylated compounds. google.com
Table 2: General Synthesis of Cyclophosphamide
| Step | Reactants | Intermediate/Product |
| 1 | bis(2-chloroethyl)amine HCl, POCl₃ | N,N-bis(2-chloroethyl)phosphoramidic dichloride |
| 2 | Intermediate from Step 1, 3-aminopropan-1-ol, Triethylamine | Cyclophosphamide |
Synthesis of Amino Alcohol Derivatives
The chloroethyl groups of nitrogen mustards are susceptible to hydrolysis, a reaction that replaces the chlorine atoms with hydroxyl groups. This transformation provides a direct pathway to amino alcohol derivatives. In the case of this compound, complete hydrolysis of both chloroethyl side chains would yield N-propyl-diethanolamine.
This reaction proceeds via nucleophilic substitution where water acts as the nucleophile. While specific studies detailing the hydrolysis kinetics of this compound are not prominent, the general reactivity of nitrogen mustards suggests this is a highly plausible transformation, typically occurring under aqueous conditions. dtic.mil
Table 3: Hydrolysis of this compound
| Reactant | Reagent | Product | Product Class |
| This compound | H₂O | N-propyl-diethanolamine | Amino Alcohol |
Molecular Mechanism of Action: Dna Alkylation and Adduct Formation
Formation of Reactive Aziridinium (B1262131) Ion Intermediates
The alkylation reaction of N,N-bis(2-chloroethyl)propan-1-amine does not occur through a direct displacement of the chlorine atoms. Instead, it proceeds via the formation of a highly reactive cyclic intermediate known as an aziridinium ion. This process involves an intramolecular reaction where the central amine nitrogen attacks the carbon atom attached to a chlorine, displacing the chloride ion. This results in the formation of a strained, three-membered aziridinium ring, which is a potent electrophile.
This intramolecular cyclization is a critical step that precedes the covalent modification of DNA and other biological macromolecules. The rate of this reaction can be influenced by pH, as the protonated amine is unable to cyclize. wikipedia.org The resulting aziridinium ion is then readily attacked by nucleophilic sites within the cell, most notably on the DNA bases. wikipedia.org
Covalent Modification of Deoxyribonucleic Acid (DNA)
Once formed, the electrophilic aziridinium ion reacts with nucleophilic centers in DNA, leading to the formation of covalent adducts. This alkylation of DNA bases disrupts their structure and function, ultimately interfering with cellular machinery.
The most reactive nucleophilic site in DNA is the N7-position of guanine (B1146940). nih.gov The aziridinium ion generated from this compound is readily attacked by the N7-guanine, forming a stable covalent bond. wikipedia.org This initial mono-alkylation event is a primary lesion that can lead to further DNA damage. researchgate.net The formation of these N7-guanine adducts is a common feature of nitrogen mustards. researcher.life While these adducts are frequently formed, they can be chemically unstable due to the positive charge placed on the guanine ring system. nih.gov
As a bifunctional alkylating agent, this compound possesses two reactive chloroethyl groups. Following the initial mono-alkylation of a guanine residue, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. nih.gov This second reactive intermediate can then alkylate a second guanine residue. nih.gov
This can result in two types of cross-links:
Intrastrand cross-links: where the second alkylation occurs on a guanine within the same DNA strand.
Interstrand cross-links (ICLs): where the second guanine is located on the opposite DNA strand. wikipedia.org
Interstrand cross-links are particularly cytotoxic lesions as they prevent the separation of the DNA strands, which is essential for both replication and transcription. nih.gov The formation of ICLs often occurs between guanine residues in a 5'-GNC-3' sequence. nih.gov
The alkylation of guanine at the N7 position can lead to nucleotide mispairing during DNA replication. The resulting N7-alkylguanine adduct can be destabilized, leading to mispairing with thymine (B56734) instead of cytosine. researchgate.net This disruption of the normal Watson-Crick base pairing can result in mutations if not repaired before the next round of DNA replication. nih.gov
Subsequent Chemical Transformations of DNA Adducts
The initial DNA adducts formed by this compound are not always stable and can undergo further chemical changes, leading to different types of DNA lesions.
The N7-alkylation of guanine introduces a positive charge on the imidazole (B134444) ring of the purine (B94841), making it susceptible to hydrolytic cleavage. This leads to the opening of the imidazole ring, resulting in the formation of a formamidopyrimidine (Fapy) adduct. nih.gov Specifically, the N7-guanine adduct can be converted to an N5-substituted Fapy adduct. nih.gov These Fapy adducts are more stable lesions than the original N7-guanine adducts and can also contribute to the mutagenic and cytotoxic effects of the compound. nih.gov Research has identified not only the Fapy monoadduct but also cross-links where one or both of the guanines have undergone this ring-opening transformation. nih.gov
Depurination Events Leading to Apurinic/Apyrimidinic (AP) Sites
The alkylation of the N7 position of purine bases, particularly guanine, has a significant secondary consequence: the destabilization of the N-glycosidic bond that links the purine base to the deoxyribose sugar in the DNA backbone. nih.gov The addition of a bulky, positively charged alkyl group at the N7 position introduces electronic strain and weakens this critical bond. researchgate.net
This chemical instability makes the adducted purine base susceptible to spontaneous hydrolysis, a process known as depurination. nih.gov The weakened N-glycosidic bond is cleaved, causing the entire 7-alkylguanine adduct to be released from the DNA strand. This event leaves behind a non-instructive lesion known as an apurinic/apyrimidinic (AP) site, also called an abasic site. nih.gov
Structure-Activity Relationship (SAR) Studies Governing Alkylating Potential and DNA Interactions
The cornerstone of the structure is the bis(2-chloroethyl)amine (B1207034) moiety . This functional group is essential for the alkylating activity, as both chloroethyl arms are required for the formation of the reactive aziridinium intermediates and the subsequent generation of DNA cross-links. ijrpc.com Monofunctional analogues, with only one chloroethyl arm, are significantly less cytotoxic because they can only form mono-adducts, which are more easily repaired by the cell. bohrium.com
The nature of the third substituent on the nitrogen atom is the primary modulator of the compound's reactivity. This substituent governs the nucleophilicity of the central nitrogen atom, which in turn dictates the rate of the initial, rate-limiting aziridinium ion formation. acs.org
Aliphatic Substituents: In this compound, the N-substituent is a propyl group. Aliphatic groups are electron-donating, which increases the electron density on the nitrogen atom. This enhances its nucleophilicity, accelerating the intramolecular attack to form the aziridinium ion. Consequently, aliphatic nitrogen mustards are generally highly reactive and potent alkylating agents. oncohemakey.comacs.org
Lipophilicity , influenced by the N-substituent, is another critical factor. The propyl group in this compound increases the molecule's lipid solubility (lipophilicity) compared to a smaller methyl group (as in mechlorethamine). Enhanced lipophilicity can facilitate the compound's ability to cross cellular membranes to reach its intracellular DNA target. researchgate.net However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific partitioning into lipid bilayers, reducing bioavailability. Therefore, an optimal balance of electronic effects and lipophilicity is crucial for activity. researchgate.netnih.gov
| Structural Feature | Influence on Activity | Rationale |
| Bis(2-chloroethyl) Group | Essential for high activity | Enables bifunctional alkylation and DNA cross-linking. ijrpc.com |
| Nitrogen Atom | Central to reactivity | Its lone pair initiates the formation of the reactive aziridinium ion. researchgate.net |
| N-Propyl Group (Aliphatic) | Increases reactivity | Electron-donating nature enhances nitrogen nucleophilicity, accelerating aziridinium ion formation. acs.org |
| N-Propyl Group (Lipophilicity) | Influences transport | Increases lipid solubility, potentially aiding passage across cell membranes. researchgate.net |
Computational Chemistry and Molecular Modeling of N,n Bis 2 Chloroethyl Propan 1 Amine
Calculation of Molecular Descriptors and Topological Indices
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. For N,N-bis(2-chloroethyl)propan-1-amine, a variety of molecular descriptors and topological indices have been calculated and are available through chemical databases. These descriptors provide a quantitative representation of the molecule's size, shape, and electronic distribution.
Topological indices are a subset of molecular descriptors that are derived from the graph representation of a molecule. They are sensitive to the branching and connectivity of atoms within the molecule. The calculated values for several key molecular descriptors and topological indices for this compound are summarized in the table below.
| Descriptor/Index | Value | Reference |
|---|---|---|
| Molecular Weight | 184.107 g/mol | guidechem.com |
| Molecular Formula | C₇H₁₅Cl₂N | guidechem.com |
| Monoisotopic Mass | 183.0581549 Da | guidechem.com |
| XLogP3-AA | 2.2 | guidechem.com |
| Topological Polar Surface Area | 3.2 Ų | guidechem.comguidechem.com |
| Heavy Atom Count | 10 | guidechem.comguidechem.com |
| Rotatable Bond Count | 6 | guidechem.com |
| Complexity | 62.6 | guidechem.com |
These descriptors are instrumental in predicting the behavior of this compound in biological systems. For instance, the XLogP3-AA value suggests a moderate lipophilicity, which can influence its ability to cross cell membranes. The topological polar surface area is relatively small, which is also a factor that can facilitate membrane permeation. The number of rotatable bonds indicates the molecule's conformational flexibility.
Conformational Analysis and Energetic Landscapes
While specific experimental or detailed computational studies on the conformational analysis and energetic landscapes of this compound are not extensively available in public literature, the general principles governing the conformational behavior of aliphatic nitrogen mustards can be applied. The presence of multiple single bonds in this compound allows for a significant degree of conformational flexibility.
For aliphatic amines, the orientation of the alkyl chains can be described by a series of torsion angles. The energetic landscape would likely reveal several local minima corresponding to different staggered conformations of the propyl and chloroethyl groups. The global minimum energy conformation would represent the most stable arrangement of the molecule in the gas phase. In solution, the conformational equilibrium can be influenced by solvent effects. The understanding of the preferred conformations is crucial as it can dictate the molecule's ability to fit into the active site of an enzyme or to interact with its biological target, DNA.
Theoretical Predictions of Reactivity and DNA Binding Affinity
The biological activity of nitrogen mustards like this compound is intrinsically linked to their reactivity, particularly their ability to alkylate DNA. Computational studies on analogous nitrogen mustards have elucidated the key steps in this process. digitallibrary.co.innih.gov The mechanism is believed to proceed through the formation of a highly reactive aziridinium (B1262131) ion intermediate. nih.gov
This intramolecular cyclization is initiated by the nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the chloroethyl groups, with the concomitant expulsion of a chloride ion. The formation of this three-membered ring is a critical activation step. The rate of this reaction is influenced by the nucleophilicity of the nitrogen atom, which in the case of this compound is modulated by the electron-donating propyl group.
Theoretical predictions of reactivity often involve the calculation of quantum chemical descriptors. These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity. For nitrogen mustards, computational models can also be used to study the reaction pathway for aziridinium ion formation and the subsequent nucleophilic attack by a DNA base.
The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940) residues in DNA. mdpi.com Theoretical studies can model the interaction between the aziridinium ion of this compound and a guanine base. By calculating the interaction energies and the activation barriers for the alkylation reaction, it is possible to predict the DNA binding affinity. These calculations can help to rationalize the sequence selectivity of DNA alkylation and the subsequent formation of interstrand and intrastrand cross-links, which are ultimately responsible for the cytotoxic effects of this class of compounds.
Advanced Analytical Methodologies for N,n Bis 2 Chloroethyl Propan 1 Amine and Its Biomolecular Adducts
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures, which is essential prior to detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. For the detection of intact N,N-bis(2-chloroethyl)propan-1-amine, GC is a suitable method. The technique involves vaporizing the sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a column. bre.com
Method development for the detection of nitrogen mustards like this compound in air has been described, utilizing solid-phase extraction followed by liquid desorption and subsequent analysis by gas chromatography. nih.gov This approach can be contrasted with methods involving thermal desorption. For robust and reproducible results, the inertness of the entire GC flow path, including liners and columns, is crucial to prevent analyte degradation and ensure high sensitivity for these reactive compounds. hpst.cz
Typical GC analysis of amine solutions involves careful temperature programming to ensure the elution of the compounds without condensation or degradation. bre.com The use of specialized columns, such as those with a Tenax-GC packing, can provide good separation between the amine and other components in a sample matrix. bre.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Injection Port Temperature | ~270°C | Ensures rapid vaporization of the sample. bre.com |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. bre.com |
| Column Type | Tenax-GC or similar | Provides separation of amines from other volatile components. bre.com |
| Temperature Program | Ramped (e.g., 20°C/min) | Optimizes separation of compounds with different boiling points. bre.com |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | Provides sensitive and selective detection of the target compound. |
Liquid chromatography is indispensable for the analysis of non-volatile, thermally labile, and polar compounds, such as the biomolecular adducts and degradation products of this compound. nih.gov High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are commonly employed.
The analysis of ethanolamines, which are hydrolysis products of nitrogen mustards, is often performed using LC coupled with tandem mass spectrometry (LC-MS/MS). semanticscholar.org Due to the highly hydrophilic nature of these degradation products, specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary to achieve adequate retention and separation. researchgate.netnih.gov For instance, a HILIC-MS/MS method has been developed for the qualitative and quantitative analysis of ethanolamines in urine samples. researchgate.net
Derivatization can also be employed to enhance the chromatographic properties and detectability of nitrogen mustard degradation products. For example, a method involving pentafluorobenzoylation has been developed to allow for the analysis of highly hydrophilic ethanolamines using a common reversed-phase column. nih.gov
| Analyte Type | Chromatography Mode | Typical Column | Key Advantage |
|---|---|---|---|
| Ethanolamine degradation products | HILIC researchgate.netnih.gov | Primesep B, Silica-based semanticscholar.orgnih.gov | Good retention of highly polar analytes. researchgate.net |
| Derivatized degradation products (e.g., PFBz) | Reversed-Phase nih.gov | C18 nih.gov | Compatibility with common LC setups. nih.gov |
| DNA Adducts | Reversed-Phase nih.gov | C18 researchgate.net | Separation of adducts from unmodified nucleosides. nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of a vast range of molecules. When coupled with chromatographic separation, it provides a highly sensitive and selective analytical platform.
UHPLC-MS/MS is a state-of-the-art analytical technique that offers high resolution, sensitivity, and speed, making it ideal for the detection of trace-level impurities. researchgate.net A sensitive and selective reverse-phase UHPLC-MS/MS method has been developed for the identification and quantification of the related genotoxic impurity bis(2-chloroethyl)amine (B1207034) in pharmaceutical drug substances. researchgate.netresearchgate.net This method utilizes a positive-ion electrospray ionization (ESI) source and multiple reaction monitoring (MRM) for detection. researchgate.net
The MRM mode provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition, which is characteristic of the target analyte. researchgate.net Such methods can achieve limits of detection and quantification in the parts-per-million (ppm) range, which is crucial for controlling genotoxic impurities in pharmaceutical products. researchgate.net The principles of this approach are directly applicable to the analysis of trace levels of this compound.
| Parameter | Typical Setting for a Related Compound | Significance |
|---|---|---|
| Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) researchgate.net | Provides efficient separation of the analyte from the matrix. |
| Mobile Phase | 0.2% formic acid in water and methanol (B129727) researchgate.net | Facilitates ionization and chromatographic separation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net | Efficiently ionizes amine-containing compounds. |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Offers high selectivity and sensitivity for quantification. researchgate.net |
| Limit of Quantification (LOQ) | ~0.206 ppm researchgate.net | Demonstrates the high sensitivity of the method. researchgate.net |
This compound, as a nitrogen mustard, is a DNA alkylating agent. wikipedia.org These agents form covalent adducts with DNA bases, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine. uantwerpen.bemdpi.com The identification and characterization of these DNA adducts are crucial for understanding the mechanisms of genotoxicity.
Mass spectrometry, particularly when coupled with liquid chromatography, is the principal method for the analysis of DNA adducts. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like DNA adducts without significant fragmentation. nih.gov
Advanced "adductomics" approaches aim to comprehensively screen for both known and unknown DNA adducts in a biological sample. researchgate.netnih.gov These methods often utilize high-resolution mass spectrometry to obtain accurate mass measurements, which aids in the identification of potential adducts. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the potential adduct ions, providing structural information that can confirm their identity. scispace.com For example, a common fragmentation pathway for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety. nih.gov
| Analytical Approach | Instrumentation | Key Information Obtained |
|---|---|---|
| Targeted Analysis | LC-MS/MS (Triple Quadrupole) nih.gov | Quantification of known DNA adducts. nih.gov |
| Untargeted Adductomics | LC-HRMS (e.g., Orbitrap, TOF) nih.gov | Screening for and identification of novel DNA adducts. nih.gov |
| Structural Confirmation | MS/MS or MSnscispace.com | Fragmentation patterns for structural elucidation. scispace.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound and Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms such as hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, NMR spectroscopy can be used to confirm the structure of the synthesized compound and to characterize its derivatives and reaction products. rsc.org For instance, ¹H NMR and ¹³C NMR have been used to study the reactions of nitrogen mustards with nucleophiles in aqueous solutions. rsc.org These studies can reveal the formation of intermediates, such as aziridinium (B1262131) ions, which are key to the alkylating activity of these compounds. rsc.org
Furthermore, NMR can be a quantitative tool (qNMR). By using a certified internal standard, qNMR can be employed to determine the purity of nitrogen mustard samples with traceability to national standards. dtic.mil There is a good correlation between the ¹⁵N NMR chemical shifts of aryl nitrogen mustards and their hydrolysis rates, indicating that NMR can also be used to estimate the relative stability of these compounds. nih.gov
| Nucleus | Type of Information | Application to this compound |
|---|---|---|
| ¹H | Number of protons, their chemical environment, and connectivity. | Confirmation of the propyl and chloroethyl groups. |
| ¹³C | Number of carbon atoms and their chemical environment. | Verification of the carbon skeleton of the molecule. rsc.org |
| ¹⁵N | Electronic environment of the nitrogen atom. | Can be correlated with the reactivity and stability of the compound. nih.gov |
Spectrophotometric Approaches for Detection of Specific Derivatives
Spectrophotometry provides a valuable set of techniques for the detection and quantification of this compound and its derivatives, particularly when the target analyte lacks a native chromophore suitable for direct analysis. These methods often rely on chemical derivatization to produce a colored or UV-active product whose absorbance can be measured. The approaches can be broadly categorized into the analysis of derivatives formed for detection purposes and the characterization of biomolecular adducts.
A prominent spectrophotometric method for related nitrogen mustards involves derivatization through ion-pair formation with acid dyes. researchgate.netresearchgate.net This technique is applicable to compounds like this compound, which can form a reactive N,N-(2-chloroethyl)propylaziridinium cation intermediate in a polar environment. This cation is a potent electrophile that can form an extractable ion-pair complex with an anionic dye. researchgate.net
The general procedure involves reacting the aziridinium cation with a dye, such as one from the sulfonephthalein group, in an aqueous solution at an optimized pH. researchgate.netresearchgate.net The resulting colored ion-pair complex is then extracted into an immiscible organic solvent, such as chloroform. researchgate.net The concentration of the complex in the organic phase, which is proportional to the initial concentration of the nitrogen mustard, is then determined by measuring its absorbance at the wavelength of maximum absorption (λmax).
Research on the related compound tris(2-chloroethyl)amine has demonstrated the effectiveness of this method using various sulfonephthalein dyes. The conditions, such as pH and reaction time, are optimized to achieve maximum color development and stability. For instance, a suitable pH of 8.5 and a reaction time of 10 minutes in the aqueous phase were identified as optimal for the formation of the ion-pair complex. researchgate.net The stoichiometry of these ion pairs has been determined to be 1:1. researchgate.net
The selection of the dye is critical for the sensitivity and selectivity of the assay. Studies have shown that bromothymol blue provides excellent results for the detection of related nitrogen mustards. researchgate.net The table below summarizes the findings from the extraction-spectrophotometric determination of tris(2-chloroethyl)amine using different sulfonephthalein dyes, which illustrates the principles applicable to this compound.
Table 1. Spectrophotometric Determination of Tris(2-chloroethyl)amine via Ion-Pair Formation with Sulfonephthalein Dyes
| Dye Reagent | Optimal pH | Wavelength of Max. Absorbance (λmax) | Limit of Detection (LOD) | Limit of Determination (LODT) |
|---|---|---|---|---|
| Bromothymol Blue | 8.5 | 415 nm | 3.5 µg/ml | 11.6 µg/ml |
| Thymol Blue | 8.5 | 412 nm | - | - |
| Bromoxylenol Blue | 8.5 | 420 nm | - | - |
| Bromocresol Green | 8.5 | 418 nm | - | - |
Data derived from studies on tris(2-chloroethyl)amine, a related nitrogen mustard, illustrating the methodology. researchgate.netresearchgate.net
Beyond derivatization for detection, spectrophotometry is also used to characterize the biomolecular adducts formed when this compound reacts with biological macromolecules like DNA. Nitrogen mustards are known to alkylate DNA, with the N7 position of guanine being a major reaction site. nih.govnih.govnih.gov This initial reaction forms a monoadduct. acs.org This primary adduct can then undergo further reactions, such as imidazole (B134444) ring-opening, to form a more stable N5-substituted formamidopyrimidine (Fapy-dG) adduct. nih.govacs.org
While mass spectrometry is often the definitive tool for identifying and quantifying these adducts, UV spectroscopy can be employed to monitor their formation and transformation. nih.gov The structural change from the guanine adduct to the ring-opened Fapy-dG adduct is accompanied by a change in the UV absorption spectrum. nih.gov For example, studies on a phosphoramide (B1221513) mustard showed that the decomposition of its guanosine (B1672433) adduct at neutral pH resulted in products whose UV spectra were characteristic of imidazole ring opening. nih.gov This change in the spectral properties serves as an indicator of the formation of these specific derivative adducts.
Table 2. Application of UV Spectroscopy in the Characterization of Nitrogen Mustard-DNA Adducts
| Adduct Type | Analytical Role of UV Spectroscopy | Research Finding Context |
|---|---|---|
| N7-dG Monoadduct | Initial characterization | Nitrogen mustards react at the N7 position of guanine. nih.govnih.gov |
| Fapy-dG Adduct | Monitoring formation via spectral shifts | The opening of the guanine imidazole ring to form a Fapy-dG adduct can be inferred from changes in the UV spectrum. nih.gov |
| DNA-Protein Cross-links | General characterization | Nitrogen mustards can form cross-links between DNA and proteins, the analysis of which can involve spectrophotometric techniques as part of a broader characterization. fiu.edu |
This table illustrates the conceptual use of spectrophotometry in studying adducts of the nitrogen mustard class.
These spectrophotometric methods, whether based on color-forming derivatization or the intrinsic UV absorbance of biomolecular adducts, represent important tools in the analytical chemistry of this compound. They offer accessible and reliable means for detection and characterization, complementing more complex techniques like mass spectrometry.
Cellular and Biochemical Responses to Dna Damage Induced by N,n Bis 2 Chloroethyl Propan 1 Amine
Activation of Cellular DNA Damage Response (DDR) Pathways
The introduction of DNA adducts by nitrogen mustards initiates a sophisticated cellular surveillance system. The DDR is orchestrated by a group of proteins known as phosphatidylinositol-3 kinase-related kinases (PIKKs), primarily the Ataxia telangiectasia mutated (ATM) and Ataxia telangiectasia-Rad3-related (ATR) kinases. nih.govnih.gov
Upon sensing DNA lesions, particularly the double-strand breaks (DSBs) that can arise from attempts to repair ICLs, these kinases are activated. nih.gov ATM and ATR then phosphorylate a cascade of downstream effector proteins that coordinate the cellular response. Key targets include the histone variant H2A.X and the tumor suppressor protein p53. nih.gov
Phosphorylation of H2A.X: One of the earliest events in the DDR is the phosphorylation of H2A.X at serine 139, forming γH2A.X. nih.gov This modification occurs at the chromatin flanking the DNA lesion and serves as a docking site to recruit a host of DNA repair and signaling proteins to the site of damage. nih.gov
Activation of p53: The p53 protein is a critical regulator of the cell cycle and apoptosis. Following DNA damage, p53 is phosphorylated and stabilized by ATM and ATR. nih.gov Activated p53 can then halt the cell cycle, providing the cell with time to repair the damaged DNA. If the damage is too extensive to be repaired, p53 can trigger programmed cell death (apoptosis), eliminating the compromised cell. nih.gov
Checkpoint Kinases: ATM and ATR also activate the checkpoint kinases Chk2 and Chk1, respectively. These kinases further amplify the damage signal and enforce cell cycle arrest at the G1/S, intra-S, or G2/M phases, preventing the replication of damaged DNA. nih.gov
This coordinated signaling cascade is essential for protecting the cell from the mutagenic and cytotoxic effects of nitrogen mustard-induced DNA damage. nih.gov
Enzymatic Processing and Repair Mechanisms for N-Mustard-Induced DNA Lesions
Cells employ several enzymatic pathways to remove the DNA lesions caused by nitrogen mustards. The primary mechanisms are Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which handle different types of adducts. oup.comnih.govaacrjournals.org
The primary site of DNA alkylation by nitrogen mustards is the N7 position of guanine (B1146940). nih.govnih.gov These initial N7-deoxyguanosine monoadducts are chemically unstable and can undergo a secondary reaction where the imidazole (B134444) ring of the guanine base opens. This process forms a more stable and mutagenic lesion known as an N5-alkyl formamidopyrimidine (Fapy-dG) adduct. nih.govnih.gov
These Fapy-dG adducts are recognized and removed by the BER pathway, which is initiated by DNA glycosylases. nih.gov
NEIL1 and NEIL3: Research has shown that the DNA glycosylases NEIL1 (Nei-like DNA glycosylase 1) and NEIL3 are capable of recognizing and excising nitrogen mustard-induced Fapy-dG (NM-Fapy-dG) adducts. nih.govnih.gov
Excision Kinetics: Human NEIL1 efficiently excises NM-Fapy-dG from double-stranded DNA. The process follows complex kinetics, suggesting the enzyme recognizes different structural conformations of the adduct. The major form of the adduct is excised at a significantly high rate. nih.govnih.gov Mouse NEIL3 has been shown to excise NM-Fapy-dG from single-stranded DNA, but not double-stranded DNA. nih.govnih.gov This suggests that NEIL1 and NEIL3 may have distinct but complementary roles in protecting cells from the toxic effects of these lesions. nih.gov
| Enzyme | DNA Substrate | Excision Rate (min⁻¹) | Note |
|---|---|---|---|
| Human NEIL1 | Double-stranded DNA | ~13.0 (major form) | Recognizes and excises two different adduct conformations. nih.govnih.gov |
| Human NEIL1 | Double-stranded DNA | ~0.4 (minor form) | Slower rate may reflect the conversion of one anomeric form to another. nih.govnih.gov |
| Mouse NEIL3 | Single-stranded DNA | ~0.4 | Does not excise the adduct from double-stranded DNA. nih.govnih.gov |
Once the glycosylase removes the damaged Fapy base, it leaves an apurinic/apyrimidinic (AP) site in the DNA backbone. oup.com
Following the initial recognition and processing of nitrogen mustard-induced DNA damage, endonucleases play a critical role in both the BER and NER pathways by cleaving the phosphodiester backbone of the DNA.
In Base Excision Repair (BER): After a DNA glycosylase like NEIL1 removes a Fapy-dG adduct, the resulting AP site is a substrate for an AP endonuclease, such as APE1. researchgate.net This enzyme incises the DNA strand at the 5' side of the AP site, creating a single-strand break. researchgate.net This break is then processed by DNA polymerase and DNA ligase to restore the correct nucleotide sequence.
In Nucleotide Excision Repair (NER): The NER pathway is primarily responsible for repairing bulky DNA adducts and ICLs that distort the DNA helix. oup.comnih.govwikipedia.org Instead of recognizing a specific damaged base, the NER machinery recognizes the structural distortion. wikipedia.org A multi-protein complex assembles at the lesion, and two endonucleases (excinucleases) make incisions on either side of the damage. wikipedia.org In humans, the XPF-ERCC1 complex cuts on the 5' side and XPG cuts on the 3' side, excising an oligonucleotide fragment of 25-30 nucleotides containing the lesion. wikipedia.org The resulting gap is then filled in by a DNA polymerase and sealed by a ligase. Both BER and NER are crucial for repairing the spectrum of DNA lesions induced by nitrogen mustards. oup.comnih.gov
Future Directions and Emerging Research Avenues for N,n Bis 2 Chloroethyl Propan 1 Amine Derivatives
Rational Design and Synthesis of Novel N-Mustard Analogues with Modulated Reactivity
The core principle behind the rational design of new N-mustard analogues is to control their chemical reactivity, thereby enhancing their selectivity for target cells and minimizing off-target effects. This can be achieved through several innovative strategies that modify the electronic and steric properties of the parent molecule, N,N-bis(2-chloroethyl)propan-1-amine.
One promising approach involves the conjugation of the nitrogen mustard moiety to molecules that can target specific cellular components or take advantage of the unique tumor microenvironment. For instance, researchers have synthesized nitrogen mustard-linked chalcones, which have shown significant anti-proliferation activities against various cancer cell lines. nih.gov The design of such hybrids aims to combine the DNA alkylating capacity of the mustard with the distinct biological activities of the appended molecule.
Another strategy focuses on modulating the reactivity of the bis(2-chloroethyl)amine (B1207034) group through metal complexation. nih.gov The coordination of the nitrogen mustard to a metal center can alter its electronic properties and steric hindrance, thereby influencing its alkylating potential. nih.gov This approach opens the door to developing prodrugs that can be activated under specific conditions, such as the hypoxic environment often found in solid tumors. nih.gov
Furthermore, the development of mitochondria-targeted nitrogen mustards represents a significant leap forward. bohrium.com By attaching moieties that facilitate accumulation within the mitochondria, these novel analogues can selectively damage mitochondrial DNA, leading to a more targeted induction of cell death. bohrium.com This strategy not only increases the agent's efficacy but also has the potential to reduce nuclear DNA damage in healthy cells.
Future synthetic efforts will likely focus on creating a diverse library of this compound derivatives, each with unique physicochemical properties. The table below summarizes some of the rational design strategies being explored for novel N-mustard analogues.
| Design Strategy | Rationale | Potential Advantages |
| Hybrid Molecules | Conjugation to targeting moieties (e.g., chalcones, peptides) to direct the mustard to specific cells or tissues. nih.gov | Increased selectivity, reduced systemic toxicity. |
| Metal Complexation | Coordination to a metal center to modulate the reactivity of the mustard group. nih.gov | Controlled activation, potential for hypoxia-targeting. nih.gov |
| Organelle-Targeting | Incorporation of chemical groups that direct the compound to specific cellular organelles, such as the mitochondria. bohrium.com | Enhanced efficacy through targeted organelle damage, circumvention of some resistance mechanisms. bohrium.com |
| Prodrug Approaches | Designing inactive precursors that are metabolically activated at the target site. | Minimized off-target alkylation, improved therapeutic index. |
Exploration of Advanced Chemical Biology Tools for Studying N-Mustard-DNA Interactions
A deeper understanding of how nitrogen mustards like this compound and its derivatives interact with DNA is crucial for the development of more effective and less toxic therapies. Advanced chemical biology tools are providing unprecedented insights into these interactions, moving beyond bulk measurements to single-molecule and whole-proteome analyses.
One of the most powerful techniques to emerge is the use of proteomic approaches to identify proteins that are cross-linked to DNA by nitrogen mustards. nih.govnih.govacs.org By employing affinity capture methods coupled with mass spectrometry, researchers can identify the specific nuclear proteins that become covalently attached to DNA following treatment with a nitrogen mustard. nih.govnih.govacs.org These studies have revealed that a wide range of proteins involved in chromatin regulation, DNA replication, and repair are targets of nitrogen mustard-induced DNA-protein cross-links. nih.govnih.govacs.org This knowledge is invaluable for understanding the broader cellular consequences of nitrogen mustard treatment beyond simple DNA-DNA cross-linking.
The development of fluorescent probes is another exciting frontier. These probes can be designed to specifically react with alkylating agents or to visualize the resulting DNA damage in living cells. nih.govrsc.org For example, azide (B81097) and alkyne-functionalized N-mustard analogues have been synthesized to allow for the fluorescent labeling of DNA through click chemistry. nih.gov This enables the direct visualization of where and when DNA alkylation occurs within the cell. Near-infrared fluorescent probes are also being developed for imaging in living systems. bohrium.com
Furthermore, the synthesis of stable, site-specific nitrogen mustard-DNA adducts and interstrand cross-link mimics has been a significant breakthrough. researchgate.netnih.gov These synthetic DNA constructs allow for detailed biochemical and structural studies of how these lesions are recognized and processed by DNA repair and translesion synthesis polymerases. nih.gov By studying how different DNA polymerases bypass these lesions, researchers can gain insights into the mutagenic potential of different nitrogen mustard derivatives. nih.gov
The table below highlights some of the advanced chemical biology tools being used to investigate N-mustard-DNA interactions.
| Tool/Technique | Application | Insights Gained |
| Proteomics | Identification of proteins cross-linked to DNA by nitrogen mustards. nih.govnih.govacs.org | Understanding of the global cellular response to DNA damage, identification of potential new drug targets. nih.govnih.govacs.org |
| Fluorescent Probes | Real-time visualization of DNA alkylation and damage in living cells. nih.govrsc.org | Spatiotemporal dynamics of DNA damage and repair. nih.gov |
| Synthetic DNA Adducts | Biochemical and structural studies of DNA repair and translesion synthesis. researchgate.netnih.gov | Mechanisms of mutagenesis and cytotoxicity, understanding of drug resistance. nih.govnih.gov |
| Mass Spectrometry | Characterization of the precise chemical nature of DNA and protein adducts. nih.govnih.govacs.org | Identification of the specific sites of alkylation on DNA and proteins. nih.govnih.govacs.org |
The continued development and application of these cutting-edge research avenues will undoubtedly pave the way for the creation of safer and more effective therapies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N,N-bis(2-chloroethyl)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between propan-1-amine and 2-chloroethyl derivatives. Key factors include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of reactants. For example, describes functionalization via suspension polymerization using methyl acrylate and divinylbenzene as co-polymers, followed by phosphine group addition. Purification often involves column chromatography or recrystallization to isolate the target compound from byproducts like unreacted amines or oligomers .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- FTIR : Identify characteristic peaks for C-Cl (~550–750 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
- NMR : ¹H NMR shows signals for ethylenic protons (δ 3.5–4.0 ppm) and chloroethyl groups (δ 2.8–3.2 ppm). ³¹P NMR is critical for derivatives with phosphorus-containing moieties (e.g., cyclophosphamide analogs) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 261.086 for the parent compound) and fragmentation patterns .
Q. What is the mechanism of alkylation by this compound in biological systems?
- Methodological Answer : The compound acts as a bifunctional alkylating agent, forming covalent bonds with DNA bases (e.g., guanine N7) via aziridinium intermediates. Researchers can validate this by:
- In vitro assays : Measure crosslinking efficiency using plasmid DNA gel electrophoresis.
- HPLC-MS : Detect adducts like 7-alkylguanine in hydrolyzed DNA samples .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute electronic properties. For example:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) in crystalline forms .
- NBO Analysis : Evaluates charge transfer in aziridinium intermediates during alkylation .
- Software: Gaussian 09 or ORCA with solvent correction (e.g., PCM model) improves accuracy .
Q. What catalytic applications exist for this compound in heterogeneous catalysis?
- Methodological Answer : The compound’s chloroethyl groups enable immobilization on porous organic polymers (POPs) for catalytic support. details:
- Synthesis of Rhodium(I) Catalysts : Functionalize POPs with diphenylphosphine groups, then deposit [Rh(COD)₂]BF₄.
- Hydrogenation Efficiency : Test alkene conversion rates (e.g., styrene to ethylbenzene) under H₂ pressure (1–5 bar) at 25–60°C. Recyclability studies show >90% activity retention after 5 cycles .
Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to compare activation pathways (e.g., hepatic cytochrome P450-mediated oxidation) in cell cultures vs. animal models .
- Dose-Response Modeling : Apply Hill equation or PROAST software to reconcile LD₅₀ discrepancies.
- Genotoxicity Assays : Comet assay or γH2AX foci quantification in primary hepatocytes vs. tumor cells .
Contradictions and Dual Applications
Q. How does this compound exhibit dual roles as a cytotoxic agent and a catalyst precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
